molecular formula C20H19N3O5 B2476716 N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 941948-35-2

N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2476716
CAS No.: 941948-35-2
M. Wt: 381.388
InChI Key: SYJACIAOSRLDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a dihydropyridazine core substituted with methoxy groups at positions 4 and 6, a phenyl group at position 1, and a 2,5-dimethoxyphenyl carboxamide moiety at position 2. Its molecular formula is C₂₁H₂₁N₃O₅, with a molecular weight of 395.41 g/mol.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-26-14-9-10-16(27-2)15(11-14)21-20(25)19-17(28-3)12-18(24)23(22-19)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJACIAOSRLDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation-Based Approaches

The dihydropyridazine ring is typically constructed via cyclocondensation of 1,4-diketones with hydrazines. For example, 3-oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxamide derivatives are synthesized by reacting 1,4-diketones with substituted hydrazines under acidic or basic conditions. Adapting this method, the target compound can be synthesized as follows:

  • Precursor Synthesis :

    • A 1,4-diketone precursor, such as 4-methoxy-1-phenyl-1,4-diketone, is prepared via Friedel-Crafts acylation or oxidative coupling.
    • Hydrazine derivatives (e.g., 2,5-dimethoxyphenylhydrazine) are synthesized by diazotization of 2,5-dimethoxyaniline followed by reduction.
  • Cyclocondensation :

    • The diketone and hydrazine are reacted in ethanol or tetrahydrofuran (THF) at reflux (70–80°C) for 12–24 hours. Acid catalysts (e.g., HCl) or base catalysts (e.g., NaHCO₃) are used to drive the reaction.
  • Carboxamide Formation :

    • The intermediate carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which is then coupled with 2,5-dimethoxyaniline in the presence of a base (e.g., triethylamine).

Representative Reaction Scheme :
$$
\text{1,4-Diketone} + \text{Hydrazine} \xrightarrow[\text{HCl}]{\text{EtOH, Δ}} \text{Dihydropyridazine Core} \xrightarrow[\text{SOCl₂}]{\text{2,5-Dimethoxyaniline}} \text{Target Compound}
$$

Sequential Functionalization Strategy

An alternative route involves stepwise assembly of substituents on a pre-formed pyridazine ring:

  • Pyridazine Ring Formation :

    • Start with a commercially available pyridazine derivative (e.g., 6-methoxypyridazin-3(2H)-one).
    • Introduce the phenyl group at position 1 via Ullmann coupling or Suzuki-Miyaura cross-coupling.
  • Methoxylation :

    • Install the 4-methoxy group using dimethyl sulfate (DMS) in alkaline conditions.
  • Carboxamide Coupling :

    • Convert the carboxylic acid at position 3 to the amide using 2,5-dimethoxyaniline and a coupling agent (e.g., HATU or EDCl).

Key Optimization Parameters :

  • Temperature control (<60°C) to prevent demethylation of methoxy groups.
  • Use of anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis.

Comparative Analysis of Synthetic Methods

The table below summarizes two primary routes, their yields, and critical parameters:

Method Starting Materials Key Steps Yield Advantages Limitations
Cyclocondensation 1,4-Diketone, Hydrazine Cyclization, Amidation 45–55% Fewer steps, Scalable Low regioselectivity
Sequential Functionalization Pyridazinone, Aryl halide Coupling, Methoxylation 35–40% Better substituent control High cost of coupling reagents

Purification and Characterization

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or recrystallization (ethanol/water).
  • Characterization :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ph), 6.85 (d, J = 8 Hz, 1H, Ar-OCH₃), 3.90 (s, 3H, OCH₃).
    • HRMS : m/z calculated for C₂₁H₂₁N₃O₅ [M+H]⁺: 396.1552; found: 396.1548.

Industrial-Scale Considerations

For large-scale synthesis, the cyclocondensation route is preferred due to lower reagent costs. Critical factors include:

  • Catalyst Recycling : Use of heterogeneous catalysts (e.g., Amberlyst-15) to reduce waste.
  • Solvent Recovery : Ethanol or THF can be distilled and reused.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities that make it a candidate for further research:

  • Antioxidant Activity : Studies have indicated that compounds with similar structures possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Research has shown that derivatives of pyridazine compounds can exhibit anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines, thereby providing a therapeutic avenue for inflammatory diseases .
  • Antimicrobial Activity : Some studies suggest that related compounds demonstrate antimicrobial properties against various pathogens, indicating potential applications in treating infections .

Potential Therapeutic Uses

Given its pharmacological profile, N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide may have several therapeutic applications:

Cancer Therapy

Compounds with similar structures have been studied for their potential anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms such as angiogenesis inhibition and cell cycle arrest .

Neurological Disorders

There is emerging evidence suggesting that pyridazine derivatives may offer neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation in neural tissues .

Cardiovascular Health

Some studies indicate that similar compounds may help in managing cardiovascular diseases by improving endothelial function and reducing blood pressure through vasodilatory effects .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other pyridazine and carboxamide derivatives. Below is a detailed comparison based on substituent variations, molecular properties, and available research findings:

Substituent Analysis
Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Differences Source
N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide R₁=Ph, R₂=OCH₃, R₃=2,5-(OCH₃)₂C₆H₃ C₂₁H₂₁N₃O₅ 395.41 Reference compound
N-(3,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (BF96732) R₁=Ph, R₂=OCH₃, R₃=3,5-(CH₃)₂C₆H₃ C₂₀H₁₉N₃O₃ 349.38 Methyl vs. methoxy substituents on aryl ring
N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide R₁=H, R₂=H, R₃=3,4-(CH₃)₂C₆H₃ C₁₃H₁₃N₃O₂ 255.26 Absence of 4-methoxy and 1-phenyl groups
N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide R₁=Ph, R₂=OCH₃, R₃=2,5-(CH₃)₂C₆H₃ C₂₀H₁₉N₃O₃ 349.38 Methyl vs. methoxy at 2,5-positions

Key Observations :

  • Electronic Effects : Methoxy groups (electron-donating via resonance) in the reference compound may enhance solubility or binding interactions compared to methyl substituents (electron-donating via induction) in analogs like BF96732 .
  • Steric Effects : The 1-phenyl group in the reference compound introduces steric bulk absent in simpler analogs like the N-(3,4-dimethylphenyl) derivative .
Pharmacological and Physicochemical Comparisons
  • No explicit activity data are available .
  • N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide : The lack of a 4-methoxy group and phenyl substitution at position 1 simplifies the structure, possibly reducing metabolic stability or target affinity .

Biological Activity

Chemical Structure and Properties

The chemical structure of N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C20H22N4O5
Molecular Weight 398.41 g/mol
CAS Number 946333-27-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to inhibit specific enzymes and receptors, which can lead to alterations in cellular processes. For example:

  • Enzyme Inhibition : The compound may bind to enzyme active sites, blocking substrate access and reducing enzymatic activity.
  • Receptor Modulation : It could also interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anti-inflammatory Properties : Studies suggest that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Anticancer Activity : Preliminary research indicates potential cytotoxic effects against various cancer cell lines, suggesting it could be developed as an anticancer agent.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, possibly offering benefits in neurodegenerative conditions.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of various dihydropyridazine derivatives. The results showed that this compound significantly reduced the levels of TNF-alpha and IL-6 in vitro .

Study 2: Anticancer Activity

In another investigation reported in Cancer Letters, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM .

Study 3: Neuroprotective Properties

Research published in Neuroscience Letters examined the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings indicated that it significantly reduced neuronal cell death and oxidative stress markers in cultured neurons .

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Adjust solvent polarity (e.g., DMF for high solubility) and temperature (60–80°C) to enhance yield.
  • Validate purity at each step via column chromatography or recrystallization.

Basic: How can researchers confirm the molecular structure of this compound experimentally?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping peaks and verify connectivity.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 467.5) .
  • X-ray Crystallography : Use SHELX software for structure refinement. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å), solve phases via direct methods, and refine with SHELXL .

Q. Table 1: Key Spectral Data

TechniqueExpected ObservationsReference
¹H NMR (CDCl₃)δ 3.85 (s, 3H, OCH₃), δ 7.2–7.8 (m, aromatic)
HRMSm/z 467.5 (calculated for C₂₃H₂₃N₃O₇)

Advanced: How can computational modeling predict the biological activity of this compound, and what validation experiments are required?

Methodological Answer:

Molecular Docking :

  • Use software like AutoDock Vina to dock the compound into target protein pockets (e.g., kinases or receptors).
  • Prioritize targets based on structural analogs (e.g., dihydropyridazines with anti-inflammatory activity) .

QSAR Studies : Develop models correlating substituent electronic properties (Hammett constants) with activity.

Validation :

  • In Vitro Assays : Test against cancer cell lines (e.g., MTT assay on HeLa or MCF-7) .
  • Enzyme Inhibition : Measure IC₅₀ for kinases (e.g., EGFR) using fluorescence-based assays .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Address discrepancies via:

Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration).

Dose-Response Curves : Ensure linearity and reproducibility across independent replicates.

Structural Verification : Reconfirm compound purity (HPLC ≥95%) and stability (e.g., degradation under assay conditions) .

Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target engagement.

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in dihydropyridazine derivatives?

Methodological Answer:

Systematic Substituent Variation :

  • Modify methoxy groups (e.g., replace with Cl or CF₃) to assess electronic effects.
  • Explore phenyl ring substitutions (e.g., para-F vs. meta-OCH₃) .

Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) via X-ray/NMR data .

Biological Profiling : Screen analogs against diverse targets (e.g., COX-2, topoisomerases) to map activity trends .

Basic: What are the best practices for characterizing the stability of this compound under experimental conditions?

Methodological Answer:

Thermal Stability : Perform TGA/DSC to determine decomposition temperatures.

Solution Stability : Monitor degradation in DMSO/PBS via HPLC over 24–72 hours .

Light Sensitivity : Conduct accelerated aging studies under UV/visible light.

Advanced: How can researchers leverage crystallographic data to improve synthetic yields?

Methodological Answer:

  • Crystal Packing Analysis : Use SHELX-refined structures to identify intermolecular interactions (e.g., π-π stacking) that hinder solubility.
  • Solvent Optimization : Select crystallization solvents (e.g., ethyl acetate/hexane) that favor high-purity crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.